2-Amino-5-benzyloxy-4-methoxy-benzaldehyde as a Substrate for the Preparation of Biologically Active Benzyloxybenzaldehyde Derivatives
The benzyloxybenzaldehyde scaffold, for which 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde is a direct synthetic precursor, has been shown to yield potent and selective ALDH1A3 inhibitors. In a study evaluating a series of benzyloxybenzaldehyde derivatives, compounds with this scaffold (ABMM-15 and ABMM-16) exhibited potent inhibition of the ALDH1A3 isoform [1]. This demonstrates the critical role of the benzyloxybenzaldehyde core in achieving this specific biological activity, highlighting the compound's utility in medicinal chemistry programs targeting this enzyme.
| Evidence Dimension | ALDH1A3 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Scaffold-derived compounds ABMM-15 and ABMM-16: IC50 = 0.23 µM and 1.29 µM, respectively. |
| Comparator Or Baseline | Other ALDH isoforms (ALDH1A1, ALDH3A1) and other synthesized candidates (e.g., ABMM-6, ABMM-24, ABMM-32). |
| Quantified Difference | ABMM-15 and ABMM-16 were the most potent against ALDH1A3 and showed no significant cytotoxicity, while other candidates like ABMM-6 showed considerable cytotoxicity on H1299 cells (IC50 = 14.0 µM). |
| Conditions | In vitro enzyme inhibition assay and cytotoxicity evaluation using ALDH-positive A549 and ALDH-negative H1299 cells. |
Why This Matters
This evidence validates the benzyloxybenzaldehyde scaffold, derived from the target compound, as a privileged structure for developing selective ALDH1A3 inhibitors, a target of interest in oncology, thereby justifying procurement for focused drug discovery efforts.
- [1] Ibrahim, A. I. M.; Ikhmais, B.; Batlle, E.; et al. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules 2021, 26 (19), 5770. View Source
